molecular formula C24H26O3 B1360787 9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene CAS No. 898756-47-3

9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene

Cat. No. B1360787
CAS RN: 898756-47-3
M. Wt: 362.5 g/mol
InChI Key: ZLVSQBYMPJSRKD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound is likely to be a solid under normal conditions, based on its molecular structure . Other physical and chemical properties such as density, boiling point, and melting point are not available in the current resources .

Scientific Research Applications

Flash Vacuum Pyrolysis of Phenanthrene Derivatives

Research by Brown, Coulston, and Eastwood (1996) explored the flash vacuum pyrolysis of phenanthrene derivatives. They analyzed pyrolysates from phenanthrene-9,10-dicarboxylic anhydride and related compounds at high temperatures, revealing significant insights into the thermal behavior and decomposition pathways of phenanthrene derivatives (Brown, Coulston, & Eastwood, 1996).

Nuclear Magnetic Resonance Spectra of Phenanthrenes

A study by Bartle and Smith (1967) investigated the NMR spectra of phenanthrene and its derivatives. This research provides essential data for understanding the electronic and structural properties of phenanthrene compounds, including those related to 9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene (Bartle & Smith, 1967).

Phototoxicity of Phenanthrenes in Wetland Plants

DellaGreca et al. (2002) isolated phenanthrenes from the wetland plant Juncus acutus and analyzed their phytotoxicity. Their findings contribute to understanding the ecological impact and potential applications of phenanthrenes in environmental studies (DellaGreca et al., 2002).

Synthesis of Fused Pyridine and Oxazole-Polycyclic Systems

Nicolaides, Papageorgiou, and Stephanidou-Stephanatou (1989) explored the synthesis of fused pyridine and oxazole-polycyclic systems from phenanthrene derivatives. This research provides insights into synthetic methodologies relevant to the development of novel phenanthrene-based compounds (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care. Proper protective equipment should be used and good ventilation is necessary when handling chemicals .

Future Directions

The future directions of this compound could involve its use as an intermediate in organic synthesis . Its potential applications in other fields such as medicine or dye manufacturing could also be explored.

properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-phenanthren-9-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O3/c1-24(2)15-26-23(27-16-24)13-7-12-22(25)21-14-17-8-3-4-9-18(17)19-10-5-6-11-20(19)21/h3-6,8-11,14,23H,7,12-13,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVSQBYMPJSRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC3=CC=CC=C3C4=CC=CC=C42)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646035
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(phenanthren-9-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene

CAS RN

898756-47-3
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(phenanthren-9-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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